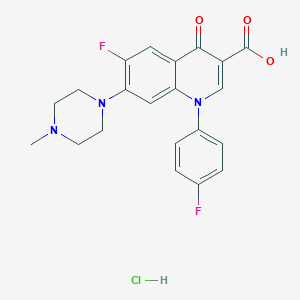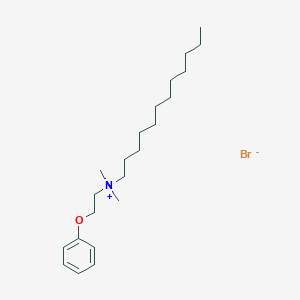
Erythromycin E
Descripción general
Descripción
Erythromycin is a macrolide antibiotic used to treat bacterial infections . It is prescribed to treat short-term (acute) bacterial infections, such as chest (respiratory) infections, urine infections, skin infections, and mouth infections . It can be taken by adults and children . It works by killing the germs (bacteria) causing the infection .
Synthesis Analysis
Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F, and G . Out of the variety of ERY compounds, ERY A (ilotycin) is the primary constituent while ERY E and F are its metabolites .
Molecular Structure Analysis
The molecular formula of Erythromycin is C37H67NO13 . The average mass is 733.927 Da and the monoisotopic mass is 733.461243 Da .
Chemical Reactions Analysis
Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . The thermal behavior of erythromycin has been studied, and it has been found that the active substance is thermally more stable than the tablets .
Physical And Chemical Properties Analysis
The elimination half-life of oral erythromycin was 3.5 hours according to one study .
Aplicaciones Científicas De Investigación
Soil Antibiotic Resistance Genes
Erythromycin E has been used in studies investigating its effects on soil antibiotic resistance genes. In one study, an industrial-scale hydrothermal facility treated erythromycin fermentation residue (EFR), and the long-term soil application of treated EFR was evaluated for its potential risk in promoting environmental antibiotic resistance development . The treatment effectively removed bacteria and their DNA, achieving an erythromycin removal ratio of up to approximately 98% .
Soil Amendment
Erythromycin E has also been used as a soil amendment. A study conducted a pot experiment by adding spray-dried EFR to soil . For the application of 1.0% spray-dried EFR, the residual erythromycin could be rapidly removed with the half-life of 22.2 days . The total relative abundance of antibiotic resistance genes (ARGs) increased at first, but decreased to the initial level of the control group in the end .
Clinical Pharmacology
In the field of clinical pharmacology, Erythromycin E has been used in treatment studies. One study found that Erythromycin treatment resulted in a statistically significant longer delay of delivery (36.4 days) than among the control group (23.1 days) .
Microbial Community Structure
Erythromycin E has been applied in studies investigating its effects on the metabolic activity of soil microbial communities . The application of Erythromycin and/or Raoultella sp. Strain MC3 altered the metabolic activity of soil microbial communities .
Mecanismo De Acción
Target of Action
Erythromycin E, a macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms .
Mode of Action
Erythromycin E acts by inhibiting protein synthesis . It interferes with aminoacyl translocation, preventing the transfer of the tRNA bound at the A site to the P site of the ribosome . Without this translocation, the A site remains occupied, preventing an incoming tRNA from attaching an amino acid and adding it to the developing polypeptide chain .
Biochemical Pathways
The family of erythromycins, including Erythromycin E, has been the subject of extensive biochemical and enzymatic study . The detailed mechanisms involved in their biosynthesis are better understood than for any other macrolide type of antibiotic . Erythromycin E is produced by a strain of Saccharopolyspora erythraea .
Pharmacokinetics
Erythromycin E exhibits a half-life of approximately 1.5 hours . Its bioavailability depends on the ester type and ranges between 30% and 65% . Oral capsules need to be enteric-coated or include an ester or stable salt as part of the chemical structure since erythromycin is destroyed by stomach acid . Erythromycin levels peak in the serum 4 hours after dosing .
Result of Action
As a bacteriostatic antibiotic, Erythromycin E prevents the further growth of bacteria rather than directly destroying them . This action occurs by inhibiting protein synthesis, which interferes with the synthesis of functionally relevant proteins . This results in the effective treatment of a variety of infections caused by susceptible strains of various bacteria .
Action Environment
Erythromycin E is a bacteriostatic antibiotic produced by a strain of Saccharopolyspora erythraea . It belongs to the macrolide group of antibiotics, which includes Azithromycin, Clarithromycin, Spiramycin, and others . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . Environmental factors such as the presence of other drugs metabolised by the cytochrome P450 system can have a rapid effect on levels of Erythromycin E .
Safety and Hazards
Erythromycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Despite the major advantage of Erythromycin, it exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . In order to overcome these disadvantages, during the past decades, a large variety of ERY formulations, including nanoparticles, have emerged .
Propiedades
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTPADOGZAML-LMXGZOGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'',16-Epoxyerythromycin | |
CAS RN |
41451-91-6 | |
| Record name | Erythromycin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the structure of Erythromycin E unique among macrolide antibiotics?
A1: Erythromycin E is characterized by an ortho-carboxylic acid ester structure linking the oxidized cladinose sugar to the 14-membered aglycone ring. This structural feature distinguishes it from other known macrolides. []
Q2: Is Erythromycin F a precursor to Erythromycin E?
A2: Yes, scientific research suggests that Erythromycin F serves as a biosynthetic precursor to Erythromycin E. []
Q3: How does Erythromycin affect bacterial cells?
A3: While specific studies on Erythromycin E's mechanism are limited, it likely shares a similar mode of action with other macrolides like Erythromycin A. Macrolides typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation. []
Q4: What are the common mechanisms of resistance to macrolides like Erythromycin?
A4: Bacteria can develop resistance to macrolides through various mechanisms, including:
- Modification of the ribosomal target site: Mutations in the 23S rRNA gene can reduce the binding affinity of macrolides. []
- Efflux pumps: Bacteria can express efflux pumps that actively expel macrolides from the cell, reducing intracellular drug concentration. []
- Enzymatic inactivation: Certain enzymes can modify macrolides, rendering them ineffective. []
Q5: Does the unique structure of Erythromycin E affect its susceptibility to resistance mechanisms?
A5: Further research is needed to determine if the ortho-carboxylic acid ester linkage in Erythromycin E influences its susceptibility to specific resistance mechanisms compared to other macrolides.
Q6: Has Erythromycin E been investigated for its potential as a pharmaceutical compound?
A6: While Erythromycin E is a naturally occurring Erythromycin analog, current research primarily focuses on its role as a biosynthetic precursor to Erythromycin E and its unique structural characteristics. [, ] Further studies are needed to explore its potential pharmaceutical applications.
Q7: What analytical techniques are used to study Erythromycin E?
A7: High-performance liquid chromatography (HPLC) is a key technique for isolating and characterizing Erythromycin E. [] Additionally, mass spectrometry coupled with HPLC (LC-MS/MS) is employed to quantify Erythromycin E and its metabolites in biological samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
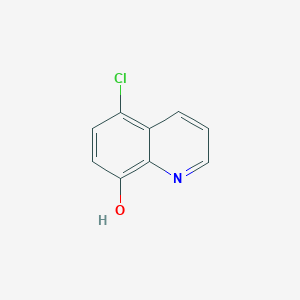

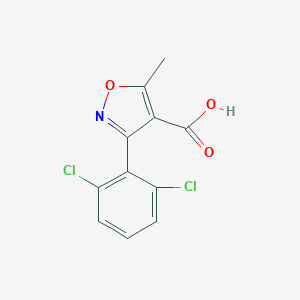
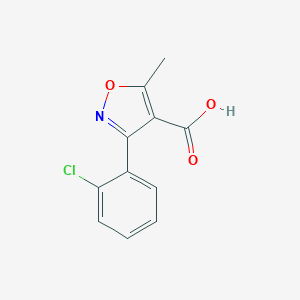
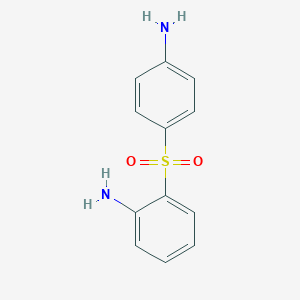
![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

